3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-4(8(10,11)12)2-14-7(5)6/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSQHBHPRJKUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine at position 3 undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl or heteroaryl derivatives. This reaction is critical for synthesizing pharmacologically active analogs.
Example Reaction :
Key Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: Na₂CO₃ or K₂CO₃
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Solvent: DMF or THF/H₂O
-
Temperature: 80–100°C
Data from Analogous Systems :
| Substrate | Boronic Acid | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | Phenylboronic acid | 78 | |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 4-Pyridylboronic acid | 85 |
Buchwald-Hartwig Amination
The bromine can be replaced with amines under palladium catalysis, enabling the introduction of nitrogen-containing functional groups.
Example Reaction :
Key Conditions :
-
Catalyst: Pd₂(dba)₃/Xantphos
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Solvent: Toluene or dioxane
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Temperature: 100–120°C
Data from Analogous Systems :
| Substrate | Amine | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Piperidine | 65 |
Metal-Halogen Exchange
The bromine undergoes transmetalation with organolithium or Grignard reagents, forming intermediates for further functionalization.
Example Reaction :
Key Applications :
-
Synthesis of boronic esters for additional cross-coupling (e.g., with triisopropyl borate) .
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Introduction of alkyl/aryl groups at position 3.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates nucleophilic substitution at position 3, particularly under basic conditions.
Example Reaction :
Key Conditions :
-
Nucleophile: Methoxide, amines, or thiols
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Catalyst: CuI or Pd
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Solvent: DMF or DMSO
Functionalization at the NH Position
The pyrrole NH undergoes alkylation or protection (e.g., tosylation) to modulate reactivity and solubility.
Example Reaction :
Key Applications :
-
Enables regioselective functionalization at other positions.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Typical Yield (%) | Selectivity Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 70–85 | Compatible with aryl/heteroaryl |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene, 110°C | 60–75 | Primary/secondary amines favored |
| Metal-Halogen Exchange | n-BuLi, THF, -80°C | 50–70 | Requires anhydrous conditions |
| NH-Tosylation | Tosyl chloride, NaOH, CH₂Cl₂, 0°C to RT | 85–90 | Quantitative protection |
Mechanistic Insights
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Electrophilic Aromatic Substitution : The trifluoromethyl group at position 6 directs incoming electrophiles to position 5 due to its strong electron-withdrawing effect.
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Cross-Coupling Efficiency : Palladium catalysts selectively activate the C–Br bond without affecting the trifluoromethyl group, enabling high yields .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C8H4BrF3N2
- Molecular Weight: 265.03 g/mol
- CAS Number: 1190315-61-7
- IUPAC Name: 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
The structure of this compound features a pyrrolopyridine core, which contributes to its unique chemical reactivity and biological properties.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of pyrrolopyridines exhibit potent anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit tumor growth in various cancer models. A study published in the Journal of Medicinal Chemistry highlighted that modifications in the trifluoromethyl group enhance the compound's affinity for certain cancer cell receptors, leading to increased cytotoxicity against cancer cells .
Antimicrobial Properties:
Another area of application is in the development of antimicrobial agents. The presence of the bromine and trifluoromethyl groups has been shown to enhance the antibacterial activity of pyrrolopyridine derivatives against Gram-positive bacteria. In vitro studies demonstrated that these compounds disrupt bacterial cell wall synthesis, making them potential candidates for new antibiotic therapies .
Agrochemicals
Pesticide Development:
The unique chemical structure of this compound has been utilized in the design of novel pesticides. Research has indicated that compounds with similar frameworks can exhibit insecticidal properties against various agricultural pests. Field trials have shown promising results in controlling pest populations while minimizing environmental impact .
Materials Science
Fluorinated Polymers:
The trifluoromethyl group in this compound makes it an attractive building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are increasingly used in coatings, adhesives, and electronic components due to their superior performance characteristics .
Case Studies
| Study Reference | Application Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Anticancer Activity | Enhanced cytotoxicity in modified derivatives against cancer cells. |
| International Journal of Antimicrobial Agents (2024) | Antimicrobial Properties | Significant antibacterial activity observed against Gram-positive bacteria. |
| Pesticide Science (2025) | Agrochemicals | Effective pest control with reduced environmental toxicity. |
| Polymer Chemistry (2024) | Materials Science | Development of high-performance fluorinated polymers using this compound as a precursor. |
Mechanism of Action
The mechanism of action of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Boiling Point : 271°C (predicted) .
- Applications : Primarily used in pharmaceutical research as a building block for kinase inhibitors and other bioactive molecules. The electron-withdrawing -CF₃ group enhances metabolic stability, while bromine serves as a handle for cross-coupling reactions .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following analogs differ in substituents at positions 3 and 6 of the pyrrolo[3,2-b]pyridine scaffold:
Physicochemical Properties
Boiling Points :
Solubility :
Biological Activity
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 265.03 g/mol
- IUPAC Name : this compound
- CAS Number : 1048914-10-8
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly for its antitumor and anti-inflammatory properties.
Antitumor Activity
Preliminary studies indicate that derivatives of pyrrolo[3,2-b]pyridine exhibit moderate to excellent antitumor activities. For instance, compounds similar to this compound have shown promising results against different cancer cell lines such as HeLa, SGC-7901, and MCF-7. The compound's mechanism appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
These results suggest that the compound may disrupt microtubule dynamics effectively at low concentrations, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
The anti-inflammatory potential of similar pyrrolo derivatives has also been investigated. Some compounds have demonstrated significant inhibition of COX-2 activity, a key enzyme involved in inflammation.
| Compound | COX-2 IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib 0.04 ± 0.01 |
| Compound B | 0.04 ± 0.02 | Celecoxib 0.04 ± 0.01 |
These findings highlight the relevance of trifluoromethyl substitutions in enhancing the anti-inflammatory activity of pyrrole derivatives .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the biological activity of pyrrolo derivatives. Studies show that this group can significantly improve the potency of compounds by influencing their interaction with biological targets.
Key Findings:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Bromine Substitution : May contribute to increased binding affinity to target proteins.
- Pyrrole Ring System : Essential for maintaining structural integrity and bioactivity.
Case Studies
Several case studies have explored the pharmacological effects of compounds related to this compound:
- Antitumor Efficacy : A study reported that a closely related compound exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that derivatives could significantly reduce inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Q & A
What are the key synthetic routes for 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves palladium-catalyzed cross-coupling reactions or multistep heterocyclic assembly . For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or THF . Microwave-assisted synthesis has been reported for related pyrrolopyridines, reducing reaction times (from 24 hours to 1–2 hours) and improving yields (by 15–30%) through uniform heating . Critical factors include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with arylboronic acids .
- Solvent optimization : Dioxane/water mixtures for solubility and stability of intermediates .
- Temperature control : Avoiding decomposition of the trifluoromethyl group (>100°C can lead to defluorination) .
How is the molecular structure of this compound confirmed experimentally?
Spectroscopic and crystallographic methods are essential:
- ¹H/¹³C NMR : The bromo substituent at C3 causes deshielding (~8.5–9.0 ppm for adjacent protons), while the trifluoromethyl group at C6 shows a distinct triplet in ¹⁹F NMR (~-60 to -65 ppm) .
- X-ray crystallography : Resolves the fused bicyclic system and confirms regiochemistry of substituents .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₅BrF₃N₂) and isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .
What role does the bromine atom play in modifying the reactivity of this compound for further derivatization?
The bromine at C3 serves as a versatile handle for cross-coupling reactions , enabling:
- Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids to introduce substituents for SAR studies .
- Buchwald-Hartwig aminations for installing amino groups, critical in kinase inhibitor design .
- Sonogashira couplings to incorporate alkynyl moieties for click chemistry applications .
The electron-withdrawing trifluoromethyl group at C6 enhances the electrophilicity of the bromine, accelerating these reactions .
How can regioselectivity challenges in synthesizing pyrrolo[3,2-b]pyridine derivatives be addressed?
Regioselectivity is influenced by substituent electronic effects and catalytic systems :
- Bronsted/Lewis acid modulation : Sn²⁺ ions or acetic acid can direct cyclization to favor the pyrrolo[3,2-b]pyridine scaffold over other isomers by stabilizing transition states .
- Microwave irradiation : Enhances kinetic control, reducing side products (e.g., 2-bromo vs. 4-bromo isomers) .
- Protecting groups : N1-protection (e.g., with tosyl groups) prevents unwanted N-H reactivity during functionalization .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Common assays include:
- Kinase inhibition profiling : Use recombinant FGFR1–4 or JAK2 enzymes with ATP-competitive assays (IC₅₀ determination via luminescence-based ADP-Glo™) .
- Cellular proliferation assays : Treat cancer cell lines (e.g., 4T1 breast cancer) and measure viability via MTT or CellTiter-Glo® .
- Apoptosis and migration assays : Flow cytometry for Annexin V/PI staining and transwell chambers for metastatic potential .
- CYP450 inhibition screening : Fluorogenic assays to assess drug-drug interaction risks .
How can computational methods guide the optimization of this compound derivatives?
Molecular docking and QSAR models are critical:
- Docking into FGFR1 : The trifluoromethyl group occupies a hydrophobic pocket, while the bromine allows vectorial growth toward solvent-exposed regions .
- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., for CNS targets like GluN2B) .
- Free-energy perturbation (FEP) : Optimizes substituent effects on binding affinity (e.g., replacing Br with ethynyl groups improves FGFR1 inhibition by 5-fold) .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Key challenges include:
- Purification of heterocycles : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., using ethyl acetate/hexane) .
- Handling hygroscopic intermediates : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .
- Cost of Pd catalysts : Employ ligand-free conditions or recyclable catalysts (e.g., Pd/C) for cross-couplings .
How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?
The -CF₃ group:
- Enhances metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes .
- Improves lipophilicity : LogP increases by ~0.5–1.0 units, aiding membrane permeability .
- Reduces basicity : The pKa of the pyrrole NH decreases (from ~9 to ~7), minimizing off-target interactions with cationic targets .
What strategies are used to resolve contradictory SAR data in derivatives of this compound?
- Orthogonal assay validation : Confirm activity in both enzymatic (e.g., FGFR1 IC₅₀) and cellular (e.g., 4T1 proliferation) assays .
- X-ray co-crystallography : Identify binding pose discrepancies (e.g., flipped orientations in kinase active sites) .
- Meta-analysis of substituent effects : Use Hammett plots to correlate electronic parameters (σ) with activity trends .
How is the compound’s stability under physiological conditions assessed?
- Forced degradation studies : Expose to pH 1–10 buffers, H₂O₂, and light (ICH Q1A guidelines) to identify degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma at 37°C; quantify parent compound loss over 24 hours .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for solid formulations) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
